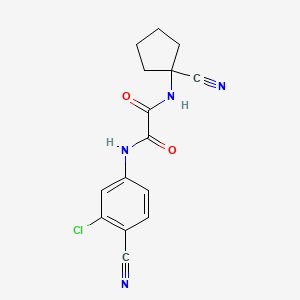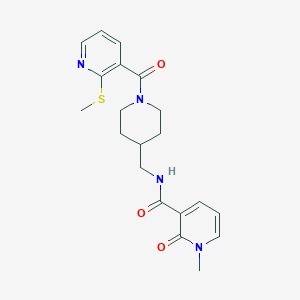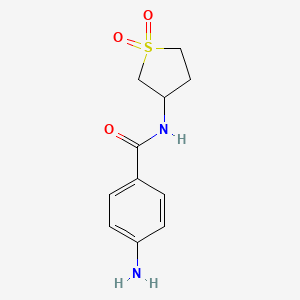
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide, also known as CCPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPE was first synthesized in 2012 and has since been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide involves its ability to interact with various cellular targets, including enzymes and receptors. N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter, acetylcholine. N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has also been shown to interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. In animal studies, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide in lab experiments is its ability to selectively target specific cellular targets, such as enzymes and receptors. This allows for more precise and targeted research. However, one limitation of using N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide is its potential toxicity, as high doses of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide have been shown to have cytotoxic effects on cells.
Future Directions
There are several future directions for N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide research, including its potential use as a therapeutic agent for various diseases, as well as its use as a research tool for studying cellular targets. One area of future research is the development of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide analogs, which may have improved pharmacological properties. Another area of future research is the study of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide in combination with other drugs, which may have synergistic effects. Overall, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide involves a multi-step process that includes the reaction of 3-chloro-4-cyanophenyl isocyanate with 1-cyanocyclopentylamine to form the intermediate, 3-chloro-4-cyanophenyl-N-(1-cyanocyclopentyl)carbamate. This intermediate is then reacted with ethylenediamine to form the final product, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide.
Scientific Research Applications
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In Parkinson's disease research, N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide has been shown to protect dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that is depleted in Parkinson's disease.
properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-N'-(1-cyanocyclopentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c16-12-7-11(4-3-10(12)8-17)19-13(21)14(22)20-15(9-18)5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYQONAKYHTYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/structure/B2618550.png)

![Benzo[d]thiazol-6-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2618553.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2618555.png)



![5,6-dichloro-N-[2-(hydroxymethyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B2618561.png)
![5-(azepan-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618563.png)

![2-(Piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2618565.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2618569.png)
![2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2618570.png)
![7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B2618571.png)